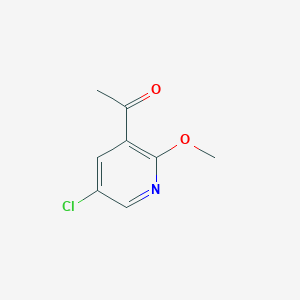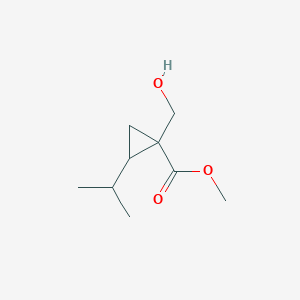
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes a hydroxymethyl group and an isopropyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an isopropyl-substituted alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. Continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 1-(Carboxymethyl)-2-isopropylcyclopropane-1-carboxylate.
Reduction: 1-(Hydroxymethyl)-2-isopropylcyclopropane-1-methanol.
Substitution: Various ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate: Lacks the isopropyl group, making it less sterically hindered.
Methyl 2-isopropylcyclopropane-1-carboxylate: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
Methyl 1-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate: Has a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness
Methyl 1-(hydroxymethyl)-2-isopropylcyclopropane-1-carboxylate is unique due to the combination of its hydroxymethyl and isopropyl groups, which provide a balance of steric hindrance and hydrogen bonding capability. This makes it a versatile compound for various applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
methyl 1-(hydroxymethyl)-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-6(2)7-4-9(7,5-10)8(11)12-3/h6-7,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
CNCJOHKZDMRCIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC1(CO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol](/img/structure/B12972499.png)
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B12972505.png)
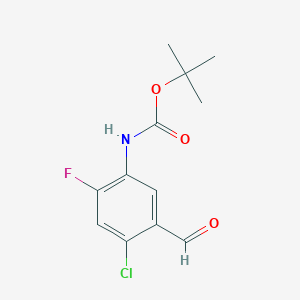
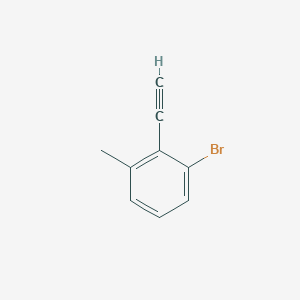
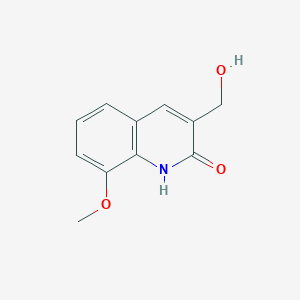
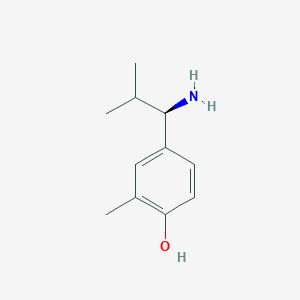
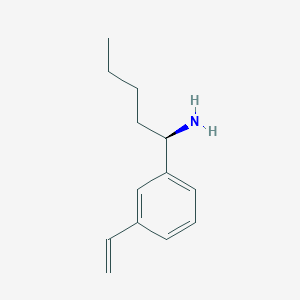
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)

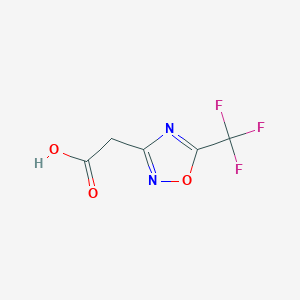
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
